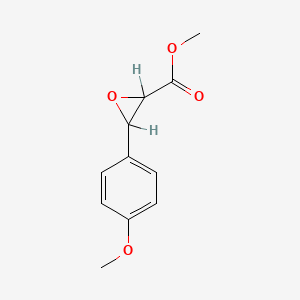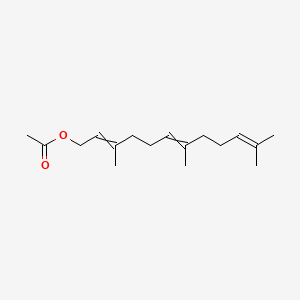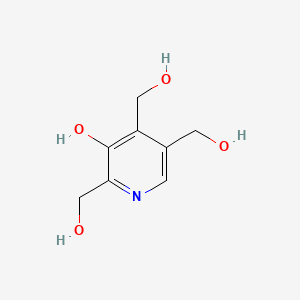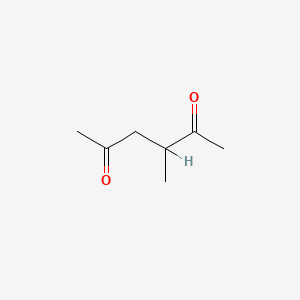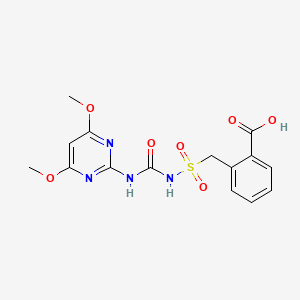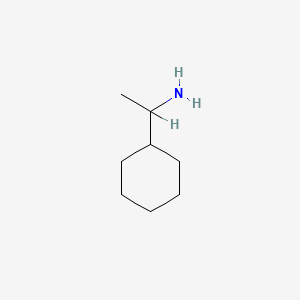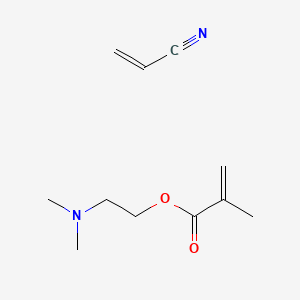
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enenitrile is a chemical compound with the molecular formula C8H15NO2. It is commonly used in the synthesis of various polymers and copolymers due to its unique chemical properties. This compound is known for its versatility in industrial applications, particularly in the production of coatings, adhesives, and textiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate can be synthesized through the transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds (e.g., stannoxanes) or titanium compounds (e.g., tetraisopropyl orthotitanate) .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate typically involves large-scale transesterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various polymers, copolymers, and substituted derivatives, which have applications in different industrial sectors.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is widely used in scientific research due to its ability to form polymers with unique properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and copolymerization reactions. The dimethylamino group acts as a nucleophile, facilitating various chemical transformations. The compound’s molecular targets and pathways include interactions with acids, bases, and other reactive species, leading to the formation of stable polymers and copolymers .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
- 2-(Diethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl acrylate
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate stands out due to its unique combination of chemical properties, including its ability to form stable polymers and copolymers with high biocompatibility and biodegradability. This makes it particularly valuable in biomedical applications and industrial processes where these properties are essential .
Propiedades
Número CAS |
26777-63-9 |
|---|---|
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C8H15NO2.C3H3N/c1-7(2)8(10)11-6-5-9(3)4;1-2-3-4/h1,5-6H2,2-4H3;2H,1H2 |
Clave InChI |
QROVKQMSKSPZNB-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCN(C)C.C=CC#N |
SMILES canónico |
CC(=C)C(=O)OCCN(C)C.C=CC#N |
Sinónimos |
acrylonitriledimethylaminoethyl methacrylate copolymer dimethylaminoethyl methacrylate-acrylonitrile copolymer DMAEMA-AN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


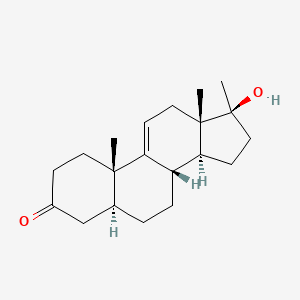
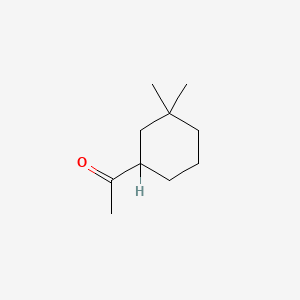
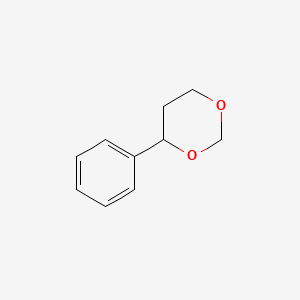
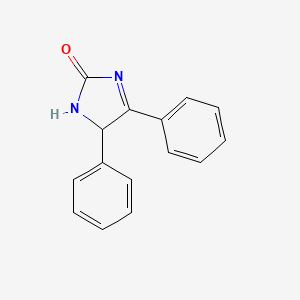
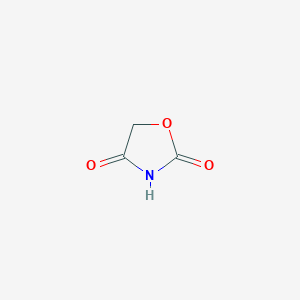
![(Z)-3-[(2-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1205461.png)
![2,6-Dichloro-9-thiabicyclo[3.3.1]nonane](/img/structure/B1205462.png)
